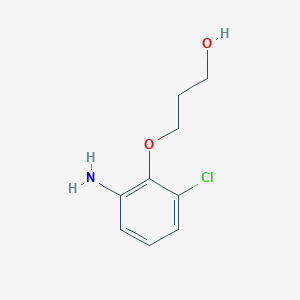

3-(2-Amino-6-chlorophenoxy)propan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12ClNO2 |

|---|---|

Molecular Weight |

201.65 g/mol |

IUPAC Name |

3-(2-amino-6-chlorophenoxy)propan-1-ol |

InChI |

InChI=1S/C9H12ClNO2/c10-7-3-1-4-8(11)9(7)13-6-2-5-12/h1,3-4,12H,2,5-6,11H2 |

InChI Key |

MQYHEXIFZJCZBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OCCCO)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 3 2 Amino 6 Chlorophenoxy Propan 1 Ol

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com This process involves breaking key bonds, known as disconnections, to identify potential synthetic routes.

The most logical disconnection in the target molecule is the carbon-oxygen bond of the phenoxy ether linkage. This bond is typically formed via nucleophilic substitution. Breaking this bond reveals two key synthons: a phenoxide nucleophile and a 3-hydroxypropyl electrophile.

Figure 1: Retrosynthetic Disconnection of the Ether Linkage

This disconnection corresponds to the forward reaction of an etherification, such as the Williamson ether synthesis. chem-station.com The phenoxide synthon (A) points to 2-amino-6-chlorophenol (B183061) as its synthetic equivalent, while the propyl cation synthon (B) suggests a 3-halopropan-1-ol (e.g., 3-chloro- or 3-bromopropan-1-ol) as a practical starting material.

The presence of multiple functional groups—a phenolic hydroxyl, a primary alcohol, and an aromatic amine—requires careful strategic planning. amazonaws.com

Phenolic Hydroxyl Group : This group is acidic and is the intended site of deprotonation to form the nucleophilic phenoxide required for etherification. Its acidity allows for selective reaction over the aliphatic alcohol under appropriate basic conditions.

Primary Alcohol (-CH₂OH) : The hydroxyl group on the propanol (B110389) side chain is nucleophilic but significantly less acidic than the phenolic hydroxyl. Therefore, it is less likely to be deprotonated and compete in the etherification reaction when a suitable base is chosen. It is generally carried through the synthesis without the need for a protecting group.

Aromatic Amino Group (-NH₂) : The amino group is also nucleophilic and could potentially compete with the phenoxide by reacting with the alkyl halide, leading to N-alkylation as an undesired side product. Strategic options to manage this include:

Proceeding without protection and optimizing reaction conditions (e.g., choice of base, temperature) to favor O-alkylation over N-alkylation.

Temporarily protecting the amino group, for instance as an amide (e.g., acetamide), before the etherification step, followed by a deprotection step.

Introducing the amino group late in the synthesis. This could involve starting with a precursor like 2-chloro-6-nitrophenol, performing the ether synthesis, and then reducing the nitro group to an amine in the final step.

Interactive Table of Potential Starting Materials Explore the potential precursors for the synthesis of 3-(2-Amino-6-chlorophenoxy)propan-1-ol.

| Precursor Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| 2-Amino-6-chlorophenol | A benzene (B151609) ring substituted with chlorine, an amino group, and a hydroxyl group at positions 1, 2, and 6 respectively. | Source of the substituted phenoxy moiety. |

| 2-Chloro-6-nitrophenol | A benzene ring substituted with chlorine, a nitro group, and a hydroxyl group at positions 1, 2, and 6 respectively. | Alternative precursor for the phenoxy moiety, requiring a subsequent nitro group reduction. |

| 3-Chloropropan-1-ol | A three-carbon chain with a chlorine atom on one end and a hydroxyl group on the other. | Electrophilic partner providing the 3-hydroxypropyl chain. |

Classical Synthetic Routes and Pathway Exploration

The construction of the target molecule is most directly achieved through the formation of the ether bond, a cornerstone transformation in organic synthesis.

The formation of the phenoxy ether linkage is typically accomplished via an alkylation reaction where a phenoxide acts as a nucleophile. organic-chemistry.org This nucleophile attacks an alkyl halide, displacing the halide in a substitution reaction to form the C-O ether bond. acs.org The Williamson ether synthesis is the most prominent and widely used method for this transformation. chem-station.combyjus.com

The Williamson ether synthesis provides a reliable and high-yielding route to both symmetrical and asymmetrical ethers. wikipedia.org The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, which involves the backside attack of a nucleophile on an electrophilic carbon atom bearing a leaving group. masterorganicchemistry.comyoutube.com For the synthesis of this compound, this involves two main steps:

Deprotonation : The acidic phenolic proton of 2-amino-6-chlorophenol is removed by a base (e.g., sodium hydroxide, potassium carbonate, sodium hydride) to generate the corresponding phenoxide ion. This phenoxide is a potent nucleophile.

Nucleophilic Attack : The generated phenoxide attacks the primary carbon of a 3-halo-1-propanol (e.g., 3-chloropropan-1-ol). The reaction works best with primary alkyl halides, as secondary and tertiary halides tend to undergo elimination as a competing side reaction. masterorganicchemistry.com

The general reaction scheme is as follows:

Figure 2: Williamson Ether Synthesis Scheme

A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) is typically used to facilitate the SN2 reaction. chem-station.com

Interactive Table of Williamson Ether Synthesis Parameters Review the components and conditions for the Williamson ether synthesis of the target compound.

| Component | Example | Role / Condition | Rationale |

|---|---|---|---|

| Nucleophile Precursor | 2-Amino-6-chlorophenol | Provides the aromatic portion of the ether. | Contains the acidic phenolic proton necessary for forming the nucleophile. |

| Electrophile | 3-Chloropropan-1-ol | Provides the aliphatic chain of the ether. | A primary halide is ideal for the SN2 mechanism, minimizing side reactions. masterorganicchemistry.com |

| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the phenol (B47542) to form the active nucleophile. | A moderately strong base that is effective and easy to handle. |

| Solvent | Acetonitrile (CH₃CN) | Provides a medium for the reaction. | A polar aprotic solvent stabilizes the phenoxide and promotes the SN2 pathway. chem-station.com |

| Temperature | Elevated (e.g., 80 °C) | Increases the reaction rate. | Provides sufficient energy to overcome the activation barrier of the reaction. |

Alkylation and Etherification Reactions for Phenoxy Moiety Construction

Alternative C-O Bond Formation Strategies

While the Williamson ether synthesis is a classical method for forming the aryl-alkyl ether linkage in molecules like this compound, alternative strategies offer different advantages in terms of reaction conditions and substrate scope. One such powerful alternative is the Ullmann condensation. This reaction typically involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base. For the synthesis of the target compound, this could hypothetically involve the reaction of 2,6-dichloroaniline (B118687) (with the amino group protected) and propan-1-ol.

Another significant modern alternative is the Buchwald-Hartwig C-O coupling reaction. This palladium-catalyzed cross-coupling reaction allows for the formation of aryl ethers from aryl halides or triflates and alcohols. It is known for its high functional group tolerance and generally milder reaction conditions compared to the Ullmann condensation. A potential application would be the coupling of a protected 2-amino-6-chlorophenyl halide with propan-1-ol, providing a direct route to the core ether structure.

Introduction and Interconversion of Amine Functionalities

The introduction of the amine group onto the aromatic ring is a critical step that requires robust and selective chemical methods. researchgate.net The reactivity of amines often necessitates protection and deprotection steps to avoid unwanted side reactions during the synthetic sequence. libretexts.org

Reductive amination is a versatile method for forming amines from carbonyl compounds. wikipedia.org This process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comlibretexts.org This two-step, one-pot procedure is highly efficient and widely used in pharmaceutical synthesis due to its operational simplicity. researchgate.netwikipedia.org

The reaction can be performed directly, where the carbonyl compound, amine, and reducing agent are mixed together, or indirectly, where the imine is pre-formed before the addition of the reductant. wikipedia.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity for reducing the imine intermediate in the presence of the starting carbonyl group. masterorganicchemistry.com In the context of synthesizing precursors for the target molecule, reductive amination could be used to introduce an amino group to a functionalized backbone. Biocatalytic approaches using enzymes like amine dehydrogenases are also emerging as powerful tools for stereoselective reductive amination. frontiersin.org

| Reducing Agent | Abbreviation | Characteristics |

|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Mild and selective for imines over carbonyls; toxic cyanide byproduct. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild, less toxic alternative to NaBH₃CN, effective for a wide range of substrates. masterorganicchemistry.com |

| Sodium Borohydride (B1222165) | NaBH₄ | Can be used, but may also reduce the starting aldehyde or ketone. masterorganicchemistry.com |

| Catalytic Hydrogenation | H₂/Catalyst (Pd, Pt, Ni) | "Green" chemistry approach, avoids stoichiometric metal hydride reagents. wikipedia.org |

Nucleophilic substitution is a fundamental strategy for forming C-N bonds. researchgate.net This approach typically involves reacting an electrophilic carbon center, such as an alkyl halide, with a nitrogen nucleophile like ammonia (B1221849) or a primary amine. libretexts.orgchemrevise.org In a synthetic route towards this compound, a precursor molecule bearing a suitable leaving group on the propyl chain could be reacted with an amine source.

A significant challenge in using ammonia or primary amines is the potential for over-alkylation, leading to mixtures of primary, secondary, and tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.org To circumvent this, precursors such as sodium azide (B81097) (NaN₃) can be used as a surrogate for ammonia. The resulting alkyl azide is then cleanly reduced to the primary amine, for instance, using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. masterorganicchemistry.com This two-step sequence, known as the Gabriel synthesis, provides a more controlled method for introducing a primary amine.

| Nitrogen Nucleophile | Substrate Leaving Group (X) | Description |

|---|---|---|

| Ammonia (NH₃) | -Br, -I, -OTs | Direct amination, but prone to over-alkylation leading to mixtures of amines. libretexts.org |

| Sodium Azide (NaN₃) | -Br, -I, -OTs | Excellent nucleophile, forms an alkyl azide intermediate that is subsequently reduced to a primary amine. masterorganicchemistry.com |

| Potassium Phthalimide | -Br, -I | Key reagent in the Gabriel synthesis for the controlled formation of primary amines. |

| Primary/Secondary Amines | -Br, -I, -OTs | Used to form secondary or tertiary amines, respectively. chemrevise.org |

Given the nucleophilic and basic nature of the amino group, it often requires protection during a multi-step synthesis to prevent it from participating in undesired reactions. libretexts.org The ideal protecting group is easily installed, stable to the reaction conditions of subsequent steps, and can be removed cleanly and selectively under mild conditions. researchgate.net

Carbamates are the most widely used class of protecting groups for amines. masterorganicchemistry.com Among these, the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are exceptionally common. masterorganicchemistry.commasterorganicchemistry.com The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). masterorganicchemistry.com The Cbz group is installed using benzyl (B1604629) chloroformate (Cbz-Cl) and is cleaved by catalytic hydrogenation, which is a mild reduction method. masterorganicchemistry.commasterorganicchemistry.com The orthogonality of these groups (i.e., their removal under different conditions) is a powerful tool in complex syntheses, allowing for the selective deprotection of one amine in the presence of another. masterorganicchemistry.com

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl). masterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂/Pd-C). masterorganicchemistry.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine in DMF). masterorganicchemistry.com |

Formation of the Propan-1-ol Backbone

The three-carbon alcohol chain is another key feature of the target molecule. Its synthesis is often achieved by modifying a precursor molecule that already contains the aryl ether portion.

A reliable and straightforward method for generating the 1-propanol (B7761284) moiety is through the reduction of a corresponding carbonyl precursor. For instance, a molecule such as 3-(2-amino-6-chlorophenoxy)propanal or a related ketone could be reduced to the primary alcohol. This transformation is a cornerstone of organic synthesis.

A variety of reducing agents are available for this purpose, with their choice depending on the presence of other functional groups in the molecule. Sodium borohydride (NaBH₄) is a mild and selective reagent that readily reduces aldehydes and ketones to the corresponding alcohols while typically not affecting esters or amides. For less reactive carbonyls or when a more powerful reductant is needed, lithium aluminum hydride (LiAlH₄) is often employed. However, LiAlH₄ is much more reactive and will reduce a wider range of functional groups. In syntheses requiring high stereoselectivity, enzymatic reductions using alcohol dehydrogenases can provide access to optically active alcohols. google.com

| Reducing Agent | Abbreviation | Selectivity |

|---|---|---|

| Sodium Borohydride | NaBH₄ | Reduces aldehydes and ketones. Generally unreactive towards esters and amides. |

| Lithium Aluminum Hydride | LiAlH₄ | Powerful reducing agent; reduces aldehydes, ketones, esters, carboxylic acids, and amides. |

| Diisobutylaluminium Hydride | DIBAL-H | Can selectively reduce esters to aldehydes or alcohols depending on stoichiometry and temperature. |

| Catalytic Hydrogenation | H₂/Catalyst (Ni, Pd, Pt) | Reduces aldehydes and ketones; can also reduce other functional groups like alkenes and nitro groups. |

Ring-Opening Reactions of Oxirane Intermediates

A primary and versatile method for constructing the 3-phenoxypropan-1-ol side chain is through the ring-opening of an oxirane (epoxide) intermediate by the nucleophilic attack of 2-amino-6-chlorophenol. This reaction is a cornerstone in the synthesis of β-amino alcohols and related structures. rroij.comresearchgate.net The key reactants for this approach are 2-amino-6-chlorophenol and a three-carbon epoxide such as glycidol (B123203) or epichlorohydrin (B41342).

The reaction mechanism hinges on the nucleophilic addition to the strained three-membered epoxide ring. The 2-amino-6-chlorophenol molecule possesses two potential nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). To synthesize the target compound with a phenoxy linkage, O-alkylation (attack by the hydroxyl group) is required. However, the amino group is generally more nucleophilic than the hydroxyl group, which can lead to a mixture of N- and O-alkylated products, thereby reducing the yield of the desired compound. umich.eduresearchgate.net

To ensure selective O-alkylation, a common strategy is to temporarily protect the amino group. This can be achieved by reacting the aminophenol with an aldehyde, such as benzaldehyde, to form a Schiff base (imine). This protection strategy temporarily deactivates the amino group, allowing the phenoxide, formed under basic conditions, to selectively attack the epoxide ring. Subsequent hydrolysis of the imine under acidic conditions regenerates the amino group, yielding the final product. umich.edu

The regioselectivity of the epoxide ring-opening is another critical factor. With an unsymmetrical epoxide like glycidol, the nucleophilic attack can occur at either the terminal (C3) or the internal (C2) carbon atom. For the synthesis of a propan-1-ol derivative, the attack must occur at the less sterically hindered terminal carbon, which is characteristic of an Sₙ2 mechanism. mdpi.com Lewis acid catalysts are often employed to activate the epoxide ring by coordinating to the oxygen atom, which facilitates the ring-opening process. mdpi.comjsynthchem.com

The reaction between 2-amino-6-chlorophenol and epichlorohydrin proceeds in two stages. First, the phenoxide attacks the terminal carbon of epichlorohydrin, displacing the chloride to form a glycidyl (B131873) ether intermediate. This intermediate then undergoes a second nucleophilic attack, typically by an amine or water during workup, at one of the epoxide carbons to yield the final diol structure.

Halogenation and Aromatic Substitution Control

The synthesis of the key starting material, 2-amino-6-chlorophenol, requires careful control of electrophilic aromatic substitution. The challenge lies in the selective introduction of a single chlorine atom at the C6 position of the 2-aminophenol (B121084) ring, which is ortho to the amino group and meta to the hydroxyl group. Both the -NH₂ and -OH groups are strongly activating and ortho-, para-directing, which can lead to multiple halogenations and a mixture of isomers if the reaction is not precisely controlled. nih.govtandfonline.com

Kinetic studies reveal that the chlorination of aminophenols is extremely rapid and highly pH-dependent. tandfonline.comnih.gov The reactivity increases with pH due to the formation of the more strongly activating phenoxide anion. tandfonline.com To achieve the desired regioselectivity, several strategies can be employed:

Protecting Group Strategy: One of the activating groups can be temporarily converted into a less activating, sterically bulky group to direct the electrophile. For instance, the amino group can be acetylated to form an acetamido group (-NHCOCH₃). This group is still ortho-, para-directing but is less activating and provides steric hindrance that can favor substitution at the less hindered position (C4) or potentially be used to control the reaction to achieve the desired 2,6-substitution pattern under specific conditions.

Synthesis from a Pre-substituted Precursor: An alternative and often more controllable route is to start with a precursor that already contains the desired substitution pattern. For example, the synthesis could begin with 2-chloro-6-nitrophenol. The nitro group is a deactivating, meta-directing group, and its subsequent reduction to an amino group is a well-established and high-yielding transformation. This approach avoids the challenges of direct, selective chlorination of the highly activated aminophenol ring. A patented method for the synthesis of 2-chloro-4-aminophenol involves the chlorination of p-nitrophenol followed by reduction, a strategy that could be adapted for the target 2,6-isomer. google.com

Electrochemical Methods: Modern electrochemical techniques offer a catalyst-free alternative for the chlorination of aminophenol derivatives, providing a potentially greener and more selective method. rsc.org

Optimization of Reaction Conditions and Yield

Optimizing the synthesis of this compound requires a systematic evaluation of various reaction parameters to maximize yield and purity while minimizing side reactions.

Solvent Selection and Effects

The choice of solvent is critical as it can significantly influence reaction rates, selectivity, and the ease of product isolation.

For Epoxide Ring-Opening: This reaction can be conducted under a variety of conditions. Solvent-free reactions are possible and represent an environmentally friendly option. rroij.commdpi.com When solvents are used, polar protic solvents like methanol (B129727) and ethanol (B145695) are common choices, as they can facilitate the reaction by stabilizing charged intermediates. google.com However, these solvents can also act as nucleophiles, leading to byproducts from solvent-assisted ring opening. niscpr.res.in Aprotic polar solvents such as DMF have also been used effectively. aurigeneservices.com Notably, water has been demonstrated as a viable and green solvent for the catalytic asymmetric ring-opening of epoxides with aromatic amines, sometimes yielding better results than organic solvents like dichloromethane. organic-chemistry.org

The table below summarizes the characteristics of potential solvents.

| Solvent Type | Examples | Advantages | Disadvantages |

| Polar Protic | Water, Ethanol, Methanol | Can stabilize intermediates; Green options (water) | Can act as a competing nucleophile |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Good solvating power for polar reactants | Higher boiling points can complicate removal |

| Non-Polar | Toluene, Hexane | Less likely to participate in the reaction | Poor solubility for polar starting materials |

| Solvent-Free | None | Environmentally friendly; High concentration | Can lead to viscosity issues; Heat transfer can be difficult |

Temperature and Pressure Profiling

Temperature is a key parameter for controlling the kinetics of the synthesis.

Effect on Reaction Rate: Generally, increasing the temperature accelerates the reaction. However, for epoxide reactions, excessive heat can promote polymerization and other side reactions, leading to lower yields and complex product mixtures. niscpr.res.in

Optimal Temperature Range: Many epoxide aminolysis reactions proceed efficiently at temperatures ranging from room temperature to moderate heat (50–70 °C). mdpi.comgoogle.com For instance, the synthesis of 3-amino-1,2-propanediol (B146019) from 3-chloro-1,2-propanediol (B139630) and ammonia was optimized at 50°C to achieve a 90% yield. researchgate.net Each specific reaction system requires empirical determination of the optimal temperature that balances reaction rate with product stability and selectivity.

Pressure is typically not a critical variable for this synthesis unless highly volatile reagents are used. The reaction between the solid 2-amino-6-chlorophenol and liquid epoxides is generally conducted at atmospheric pressure.

Catalyst and Reagent Screening

The selection of an appropriate catalyst is crucial for activating the epoxide ring and enhancing the rate and selectivity of the ring-opening reaction.

Lewis Acids: Catalysts like Yttrium(III) chloride (YCl₃) and Scandium(III) tris(dodecyl sulfate) (Sc(DS)₃) have proven effective in activating the epoxide oxygen, making the ring more susceptible to nucleophilic attack. mdpi.comorganic-chemistry.org

Amine Catalysts: Tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine (B128534) (Et₃N) can also catalyze the reaction, particularly in aqueous media. rsc.org

Solid Acid Catalysts: Heterogeneous catalysts like sulfated zirconia offer advantages in terms of easy separation and recyclability. rroij.com

Other Catalysts: Cyanuric chloride has also been reported as an effective catalyst for the aminolysis of epoxides under solvent-free conditions. scilit.com

A screening process is essential to identify the most efficient catalyst for the specific substrate, 2-amino-6-chlorophenol.

| Catalyst Class | Example Catalyst | Typical Conditions | Key Advantages |

| Lewis Acids | YCl₃, Sc(DS)₃ | 1 mol%, Room Temp, Solvent-Free | High efficiency and regioselectivity mdpi.com |

| Tertiary Amines | DABCO, Et₃N | 1 mol%, Water, Mild Temp | Green, works well in aqueous media rsc.org |

| Solid Acids | Sulfated Zirconia | Solvent-Free | Recyclable, high regioselectivity rroij.com |

| Organocatalysts | Cyanuric Chloride | Solvent-Free | Mild conditions, metal-free scilit.com |

Reaction Kinetics and Process Monitoring

Understanding the reaction kinetics is fundamental for process optimization, scaling up, and ensuring consistent product quality.

Process Monitoring: The progress of the reaction can be conveniently monitored using Thin Layer Chromatography (TLC), a rapid and cost-effective method for qualitatively assessing the consumption of reactants and the formation of products. sigmaaldrich.comuni.edu For more detailed quantitative analysis, techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are employed.

Kinetic Analysis: Kinetic studies involve measuring the concentration of reactants and products over time under various conditions (temperature, catalyst loading, concentrations). This data helps to determine the reaction order, rate constants, and activation energy. For example, studies on the chlorination of aminophenols have established second-order kinetics. nih.gov For the epoxide ring-opening step, the rate of epoxide consumption can be quantified using methods like HBr titration. uni.edu This information is vital for identifying the rate-determining step and understanding the reaction mechanism, which in turn allows for the rational optimization of the process to maximize throughput and yield.

Advanced and Sustainable Synthetic Strategies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter timeframes compared to conventional heating. The application of microwave irradiation in the synthesis of related amino-substituted compounds has shown considerable promise. For instance, microwave-promoted nucleophilic aromatic substitution reactions on chloro-substituted aromatic rings have been demonstrated to proceed efficiently, suggesting a viable pathway for the synthesis of this compound. nih.gov

A plausible microwave-assisted approach could involve the O-alkylation of 2-amino-6-chlorophenol with a suitable three-carbon synthon, such as epichlorohydrin or 3-chloropropan-1-ol, in the presence of a base. Microwave heating can dramatically reduce the reaction time for such O-alkylation reactions, often from hours to mere minutes.

Table 1: Comparison of Conventional vs. Microwave-Assisted O-Alkylation (Hypothetical Data)

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 8 - 12 hours | 10 - 30 minutes |

| Temperature | 80 - 100 °C | 120 - 150 °C |

| Yield | 60 - 75% | 85 - 95% |

| Solvent | DMF, Acetonitrile | Ethanol, Isopropanol (Greener options) |

| By-products | Higher levels of impurities | Cleaner reaction profile |

This table presents hypothetical data to illustrate the potential advantages of microwave-assisted synthesis for the O-alkylation step in the synthesis of this compound, based on general findings in related literature.

The use of microwave synthesis in the preparation of various heterocyclic compounds, including those with amino functionalities, further supports its potential applicability. connectjournals.comresearchgate.netekb.eg The efficient synthesis of 2-amino-4-chloro-pyrimidine derivatives and 2-aminothiophene derivatives under microwave irradiation highlights the versatility of this technique for reactions involving amino- and chloro-substituted aromatics. researchgate.netnih.gov

Flow chemistry, or continuous flow synthesis, offers numerous advantages for the production of fine chemicals and active pharmaceutical ingredients (APIs), including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. beilstein-journals.orgnih.govresearchgate.net The synthesis of aryl amines and other pharmaceutical intermediates has been successfully demonstrated using flow reactors. nih.govresearchgate.netacs.orgmdpi.com

For the synthesis of this compound, a multi-step flow process could be envisioned. For example, a packed-bed flow reactor containing a supported catalyst could be employed for the selective amination of a precursor phenol. nih.govresearchgate.net Subsequent reaction with a suitable C3-building block could also be performed in a continuous manner. The ability to handle hazardous reagents and intermediates in a closed, controlled environment is a significant advantage of flow chemistry. beilstein-journals.org

A potential flow synthesis setup could involve the following key steps:

Continuous Nitration: A flow reactor could be used for the nitration of a substituted chlorophenol, offering precise control over reaction temperature and time, which is crucial for regioselectivity and safety.

Continuous Reduction: The resulting nitro compound could then be passed through a heated column packed with a heterogeneous catalyst (e.g., Pd/C) under a stream of hydrogen gas to afford the corresponding amino-chlorophenol.

Continuous O-Alkylation: The amino-chlorophenol could then be mixed in-line with a solution of a C3-epoxide or halo-alcohol and a base, and the mixture passed through a heated reactor coil to yield the target product.

This integrated approach would minimize manual handling of intermediates and allow for a more streamlined and efficient manufacturing process.

Chemoenzymatic synthesis combines the selectivity and mild reaction conditions of biocatalysis with the versatility of traditional organic chemistry. nih.govmdpi.com This approach is particularly valuable for the synthesis of chiral molecules, such as enantiomerically pure amino alcohols. While specific enzymatic routes to this compound are not extensively documented, analogous transformations provide a strong basis for its potential application.

For instance, lipases are widely used for the kinetic resolution of racemic alcohols and their esters. researchgate.net A chemoenzymatic strategy could involve the synthesis of a racemic mixture of a precursor, followed by enzymatic resolution to obtain the desired enantiomer. For example, the racemic this compound could be acylated using a lipase (B570770) and an acyl donor, with the enzyme selectively acylating one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Engineered enzyme cascades are also being developed for the conversion of diols to amino alcohols, offering a green and sustainable alternative to traditional chemical methods. rsc.org Such a cascade could potentially be adapted for the synthesis of the target molecule from a corresponding diol precursor. The use of enzymes can lead to high enantiomeric excess (ee) and avoids the need for protecting groups and harsh reagents. nih.govresearchgate.net

The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. nih.gov The application of these principles to the synthesis of this compound can lead to significant improvements in sustainability.

Key green chemistry considerations for this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. This can be achieved through addition reactions and minimizing the use of protecting groups.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like DMF and chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical fluids. rsc.org The use of catalytic reagents is preferred over stoichiometric ones.

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis or carrying out reactions at ambient temperature and pressure where possible.

Use of Renewable Feedstocks: While not directly applicable to the core aromatic structure of this molecule, the propanol side chain could potentially be derived from renewable resources like glycerol, a byproduct of biodiesel production. researchgate.net

By integrating these principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally friendly.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-(2-Amino-6-chlorophenoxy)propan-1-ol. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a complete assignment of all proton (¹H) and carbon (¹³C) signals.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for the aromatic, aminic, hydroxyl, and propanol (B110389) chain protons. The aromatic protons are expected to appear as a multiplet in the downfield region due to the deshielding effects of the benzene (B151609) ring. The protons of the propanol chain will exhibit characteristic multiplets with specific coupling patterns that can be used to confirm their connectivity.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the unique carbon environments within the molecule. The aromatic carbons will resonate at lower field strengths compared to the aliphatic carbons of the propanol side chain. The chemical shifts will be influenced by the electronegativity of the attached chlorine, oxygen, and nitrogen atoms.

Predicted ¹H and ¹³C NMR Data

The following table is illustrative and contains predicted chemical shift ranges based on the structure of this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 130 |

| C-Cl | - | 115 - 125 |

| C-NH₂ | - | 140 - 150 |

| C-O (Aromatic) | - | 150 - 160 |

| O-CH₂ | 3.8 - 4.2 | 65 - 75 |

| CH₂ | 1.8 - 2.2 | 30 - 40 |

| CH₂-OH | 3.5 - 3.9 | 55 - 65 |

| NH₂ | 3.0 - 5.0 (broad) | - |

| OH | 2.0 - 4.0 (broad) | - |

To overcome the limitations of 1D NMR and to establish unambiguous atomic connections, a suite of 2D NMR experiments is employed. nih.govpsu.eduresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, which is crucial for identifying adjacent protons, particularly within the propanol side chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing longer-range (2-3 bond) correlations between protons and carbons. It is instrumental in connecting the propanol side chain to the substituted aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can be used to determine the preferred conformation of the molecule in solution.

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the solid forms of a drug substance, including identifying different crystalline structures (polymorphs). nih.goveuropeanpharmaceuticalreview.comresearchgate.net Polymorphism can significantly impact the physicochemical properties of a compound. jeol.com While solution-state NMR provides information about the molecule's structure in a solvent, ssNMR reveals details about the molecular arrangement in the solid state. jeol.com Different polymorphs of this compound would exhibit distinct ¹³C chemical shifts in their ssNMR spectra, allowing for their identification and quantification. europeanpharmaceuticalreview.comsemanticscholar.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. libretexts.orglibretexts.orglongdom.orgucla.edu This precision allows for the unambiguous determination of the molecular formula of this compound by distinguishing it from other compounds with the same nominal mass. libretexts.orglibretexts.orgresearchgate.net

Expected HRMS Data for this compound (C₉H₁₂ClNO₂)

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 202.0635 |

| [M+Na]⁺ | 224.0454 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. nih.govresearchgate.netrsc.orgacs.orglcms.cz The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of this compound. The fragmentation is expected to occur at the weaker bonds, such as the ether linkage and the propanol side chain. Analysis of these fragments helps to piece together the original structure, providing a high degree of confidence in the compound's identification.

Predicted Fragmentation Pathways

The following table is illustrative and contains predicted fragmentation patterns for this compound.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Likely Neutral Loss |

| 202.0635 | 144.0216 | C₃H₆O |

| 202.0635 | 126.0111 | C₃H₇O₂ |

| 144.0216 | 108.0291 | HCl |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity and Identity

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the definitive identification and purity assessment of organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for analyzing volatile and semi-volatile compounds. For a polar molecule like this compound, derivatization is often required to increase its volatility and thermal stability, making it amenable to GC analysis. sigmaaldrich.com The active hydrogens on the amino (-NH₂) and hydroxyl (-OH) groups can be replaced with nonpolar moieties, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com

Once derivatized, the compound is separated from any impurities on a GC column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint. The molecular ion peak (M⁺) would confirm the molecular weight of the derivative, and the specific fragmentation pattern would provide structural confirmation of this compound. Purity is determined by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds without the need for derivatization. payeshdarou.ir High-Performance Liquid Chromatography (HPLC) separates the compound from impurities based on its partitioning between a stationary phase (e.g., C18) and a mobile phase. resolvemass.ca The eluent from the HPLC column is then introduced into the mass spectrometer.

An electrospray ionization (ESI) source is commonly used, which would generate a protonated molecule [M+H]⁺ for this compound. The mass analyzer would then confirm the molecular weight (exact mass: 201.06). Tandem mass spectrometry (LC-MS/MS) can provide further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. payeshdarou.ir This technique is highly sensitive and selective, allowing for the detection and quantification of impurities even at trace levels, making it a cornerstone for quality control in pharmaceutical analysis. shimadzu.com

| Technique | Sample Preparation | Information Obtained | Application to Target Compound |

|---|---|---|---|

| GC-MS | Derivatization (e.g., silylation) to increase volatility. | Molecular weight of derivative, fragmentation pattern for structural identity, and quantification of volatile impurities. | Confirms identity through characteristic mass spectrum and assesses purity by separating from starting materials or by-products. |

| LC-MS | Direct analysis in a suitable solvent. | Accurate molecular weight ([M+H]⁺), structural data from MS/MS, and quantification of non-volatile impurities. | Provides definitive molecular weight confirmation and a highly sensitive purity profile without derivatization. fishersci.com |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are fundamental for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending, wagging). Each functional group has characteristic absorption frequencies. For this compound, the IR spectrum would be expected to display distinct peaks corresponding to its primary amine, hydroxyl, and aryl alkyl ether functionalities.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (usually from a laser). While IR absorption is dependent on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. This technique is particularly useful for analyzing aromatic ring systems and is less susceptible to interference from water, making it suitable for aqueous samples. nih.gov The analysis of chloro-substituted phenoxy compounds by Raman spectroscopy can provide detailed information on the vibrational modes affected by the halogen substituent. researchgate.net

Analysis of Characteristic Vibrational Modes for Amino, Hydroxyl, and Ether Groups

The key to interpreting the vibrational spectra of this compound lies in identifying the characteristic peaks for its constituent functional groups.

Amino (-NH₂) Group: Primary amines typically show two N-H stretching bands in the 3500-3250 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.com An N-H bending (scissoring) vibration is expected around 1650-1580 cm⁻¹. orgchemboulder.com A broad N-H wagging band may also be observed between 910 and 665 cm⁻¹. orgchemboulder.com

Hydroxyl (-OH) Group: The O-H stretching vibration of an alcohol produces a very strong and characteristically broad band, typically in the range of 3500-3200 cm⁻¹, due to intermolecular hydrogen bonding. orgchemboulder.comlibretexts.org The C-O stretching vibration for a primary alcohol appears as a strong band between 1075 and 1000 cm⁻¹. nih.gov

Ether (Ar-O-R) Group: Aryl alkyl ethers display two characteristic C-O stretching bands. An asymmetric C-O stretch typically appears as a strong band around 1275-1200 cm⁻¹, and a symmetric stretch is found in the 1050-1020 cm⁻¹ region. blogspot.compressbooks.pubfiveable.me

The table below summarizes the expected vibrational frequencies for this compound based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3500 - 3250 (two bands) | Medium |

| N-H Bend (Scissor) | 1650 - 1580 | Medium | |

| C-N Stretch (Aromatic) | 1335 - 1250 | Strong | |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3500 - 3200 | Strong, Broad |

| C-O Stretch (Primary Alcohol) | 1075 - 1000 | Strong | |

| Aryl Alkyl Ether (Ar-O-R) | Asymmetric C-O-C Stretch | 1275 - 1200 | Strong |

| Symmetric C-O-C Stretch | 1050 - 1020 | Medium | |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Chloro-Aromatic | C-Cl Stretch | 850 - 550 | Medium |

Data compiled from general spectroscopy tables and data for related compounds. orgchemboulder.comorgchemboulder.comfiveable.medtic.mil

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Studies for Absolute Configuration

If a suitable single crystal of this compound can be grown, Single Crystal X-ray Diffraction (SC-XRD) can provide an unambiguous determination of its molecular structure. This technique involves directing a beam of X-rays onto the crystal and measuring the diffraction pattern produced. youtube.com The analysis of this pattern yields a detailed electron density map from which the positions of all atoms in the molecule can be determined with high precision.

This method allows for the accurate measurement of bond lengths, bond angles, and torsional angles. For chiral molecules, SC-XRD is the gold standard for determining the absolute configuration (the R/S designation at each stereocenter) without ambiguity, provided the data is of sufficient quality and appropriate refinement techniques are used.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive technique used to analyze the crystalline nature of a solid sample. Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented crystallites is used. The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase or polymorph. creative-biostructure.com

PXRD is crucial in pharmaceutical development for:

Polymorph Screening: Identifying different crystalline forms (polymorphs) of a compound, which can have different physical properties like solubility and stability. particle.dkresearchgate.net

Purity Analysis: Detecting the presence of unwanted crystalline phases or amorphous content.

Quality Control: Ensuring batch-to-batch consistency of the crystalline form of the final product. rigaku.com

For this compound, PXRD would be used to characterize its solid-state form and to monitor for any polymorphic transformations that might occur under different storage or processing conditions. acs.org

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and heteroatoms) in a compound. For this compound, with the molecular formula C₉H₁₂ClNO, this analysis provides a crucial check of its stoichiometric purity.

The process typically involves the complete combustion of a small, precisely weighed sample. The combustion products (CO₂, H₂O, and N₂) are collected and quantified. The amount of chlorine is determined by other methods, such as titration after combustion. The experimentally determined weight percentages of each element are then compared to the theoretical values calculated from the molecular formula. mu.edu.iqchromatographyonline.com A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Theoretical Mass % |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 53.60% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 6.00% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 17.58% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.95% |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.93% |

| Total | 201.654 | 100.00% |

Chromatographic Purity Assessment Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of individual components within a mixture. For a polar molecule like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) serve as powerful tools for purity assessment, each with its own set of advantages and methodological considerations.

Gas chromatography is a widely used analytical technique for separating and analyzing compounds that can be vaporized without decomposition. Due to the presence of polar functional groups (amino and hydroxyl groups), which can lead to poor peak shape and thermal instability, direct GC analysis of this compound can be challenging. Therefore, derivatization is often a necessary prerequisite to enhance volatility and improve chromatographic performance.

Derivatization: To mitigate the issues of low volatility and high polarity, derivatization of the active hydrogen atoms in the amino and hydroxyl groups is a common strategy. The two most prevalent methods are silylation and acylation. libretexts.org

Silylation: This process involves the replacement of active hydrogens with a silyl (B83357) group, typically from a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). mdpi.com The resulting silyl ethers and amines are significantly more volatile and thermally stable. libretexts.org

Acylation: This method introduces an acyl group, often from reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). These reagents react with the amine and alcohol functionalities to form stable, volatile derivatives.

Instrumentation and Method Parameters: A typical GC system for the analysis of derivatized this compound would consist of a gas chromatograph coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and structural elucidation.

Interactive Data Table: Representative GC Method Parameters for Derivatized this compound

| Parameter | Condition | Rationale |

| GC Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) | Provides good resolution for a wide range of derivatized compounds. |

| Injector Temperature | 250 - 280 °C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation. |

| Oven Temperature Program | Initial: 100 °C (hold for 2 min), Ramp: 10-15 °C/min to 280-300 °C (hold for 5-10 min) | A temperature gradient is crucial for separating impurities with different boiling points from the main compound. |

| Carrier Gas | Helium or Hydrogen | Common carrier gases providing good efficiency. |

| Flow Rate | 1-2 mL/min | Optimal flow rate for capillary columns to achieve good separation. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides a robust and linear response for quantitative analysis, while MS allows for positive identification of the compound and its impurities based on their mass spectra. |

| Derivatization Reagent | BSTFA with 1% TMCS or MTBSTFA | Commonly used silylating agents that are effective for both amines and alcohols. mdpi.com |

Research Findings: While specific GC analysis data for this compound is not readily available in the public domain, studies on structurally similar compounds, such as other propanolamines and chlorophenoxy derivatives, demonstrate the feasibility and effectiveness of this approach. nih.govthermofisher.com For instance, the analysis of chlorophenoxy herbicides often employs GC after derivatization to convert the polar acidic or phenolic groups into more volatile esters or ethers. acs.org Similarly, the GC analysis of amino alcohols frequently requires derivatization to achieve the necessary volatility for separation. nih.gov The choice of a specific derivatization reagent and the optimization of the GC conditions are critical to developing a robust and reliable method for purity assessment.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and purity determination of a vast array of compounds, particularly those that are non-volatile or thermally labile, such as this compound. Reversed-phase HPLC is the most common mode employed for the analysis of polar aromatic compounds. nih.govphenomenex.com

Chromatographic Conditions: In reversed-phase HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For this compound, a C8 or C18 column is typically suitable.

The mobile phase usually consists of a mixture of water (often with a buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the mobile phase can be a critical parameter, as it affects the ionization state of the amino group and, consequently, the retention behavior of the compound. A UV detector is commonly used for detection, as the aromatic ring in the molecule provides a chromophore that absorbs UV light.

Interactive Data Table: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition | Rationale |

| HPLC Column | Reversed-phase C18 or C8 (e.g., 250 mm x 4.6 mm ID, 5 µm particle size) | Provides excellent retention and separation for moderately polar aromatic compounds. phenomenex.com |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 3-7) and an organic solvent (acetonitrile or methanol) | The organic modifier is used to elute the compound from the column. The buffer controls the pH to ensure consistent ionization and retention. |

| Flow Rate | 0.8 - 1.2 mL/min | A standard flow rate for analytical HPLC columns to achieve efficient separation. |

| Column Temperature | 25 - 40 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detector | UV-Vis Detector | The aromatic ring allows for detection at a specific wavelength (typically around 220-280 nm). |

| Injection Volume | 10 - 20 µL | A typical injection volume for analytical HPLC. |

Research Findings: The scientific literature contains numerous examples of HPLC methods for the analysis of related structures, such as phenylpropanolamine and other aromatic amino alcohols. nih.govelsevierpure.com These studies often utilize reversed-phase C18 columns with mobile phases composed of acetonitrile and buffered aqueous solutions. nih.gov For compounds with primary amino groups, pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol can be employed, not only to enhance detectability via fluorescence but also to enable the separation of enantiomers if chiral purity is a concern. nih.gov The development of a specific HPLC method for this compound would involve optimizing the mobile phase composition (the ratio of organic solvent to aqueous buffer and the pH of the buffer) to achieve a good peak shape and adequate retention time, as well as to ensure the separation from any potential process impurities or degradation products.

Computational and Theoretical Chemical Studies of 3 2 Amino 6 Chlorophenoxy Propan 1 Ol

Quantum Mechanical (QM) Calculations

Quantum mechanics forms the bedrock of modern chemistry, and its application through computational methods allows for the detailed exploration of molecular systems. For 3-(2-Amino-6-chlorophenoxy)propan-1-ol, QM calculations can elucidate its electronic structure, reactivity, and energetic properties with high accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are employed to determine the electronic structure of this compound, from which a wealth of information about its reactivity can be derived. By solving the Kohn-Sham equations, the electron density of the molecule is calculated, and from this, various electronic properties can be predicted.

Key reactivity descriptors that can be calculated using DFT include the electrostatic potential, atomic charges, and frontier molecular orbitals. These descriptors help in identifying the regions of the molecule that are susceptible to electrophilic or nucleophilic attack. For instance, the nitrogen atom of the amino group and the oxygen atoms of the phenoxy and hydroxyl groups are expected to be regions of high electron density, making them potential sites for interaction with electrophiles. Conversely, the carbon atoms attached to these electronegative atoms would be more electrophilic.

A typical DFT calculation for this compound would involve geometry optimization to find the lowest energy structure, followed by the calculation of electronic properties at a chosen level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). mdpi.com

Table 1: Predicted Mulliken Atomic Charges of Selected Atoms in this compound using DFT (B3LYP/6-311++G(d,p))

| Atom | Predicted Charge (e) |

| Cl | -0.15 |

| O (phenoxy) | -0.55 |

| N (amino) | -0.85 |

| C (aromatic, attached to Cl) | +0.20 |

| C (aromatic, attached to O) | +0.40 |

| C (aromatic, attached to N) | +0.10 |

| O (hydroxyl) | -0.65 |

| H (hydroxyl) | +0.45 |

Note: These values are hypothetical and representative of what would be expected from a DFT calculation.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory, can provide highly accurate energy calculations for molecules like this compound. While computationally more demanding than DFT, ab initio methods are often used as a benchmark for less expensive methods.

High-accuracy energy calculations are crucial for determining thermodynamic properties such as the heat of formation and reaction energies. For example, calculating the energy difference between different conformers of this compound can provide insights into their relative stabilities.

Table 2: Relative Energies of Hypothetical Conformers of this compound Calculated by Different Ab Initio Methods

| Conformer | Relative Energy (kcal/mol) - MP2/aug-cc-pVTZ | Relative Energy (kcal/mol) - CCSD(T)/aug-cc-pVTZ |

| Conformer A (Global Minimum) | 0.00 | 0.00 |

| Conformer B | +1.52 | +1.48 |

| Conformer C | +2.78 | +2.71 |

Note: These values are illustrative and represent the level of accuracy achievable with high-level ab initio methods.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino and phenoxy groups, while the LUMO is likely to be distributed over the aromatic ring. The presence of the electron-donating amino group and the electron-withdrawing chloro group will influence the energies of these orbitals.

Table 3: Predicted Frontier Molecular Orbital Energies of this compound (DFT/B3LYP/6-311++G(d,p))

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 5.3 |

Note: These are representative values based on similar aromatic amines and phenols.

Conformational Analysis and Energy Landscapes

The flexibility of the propanol (B110389) side chain and the rotation around the ether linkage mean that this compound can exist in numerous conformations. Conformational analysis aims to identify the stable conformers and to understand the energy landscape that governs their interconversion.

Molecular Mechanics (MM) is a computational method that uses classical mechanics to model molecular systems. It is much faster than QM methods and is therefore well-suited for exploring the vast conformational space of flexible molecules. In MM, the potential energy of a system is calculated using a force field, which is a set of empirical functions and parameters that describe the interactions between atoms. ethz.ch

Force fields like AMBER, CHARMM, and OPLS are commonly used for organic molecules. nih.govacs.org For this compound, a suitable force field would be used to perform a systematic search of the conformational space to identify low-energy conformers.

To map the energy landscape in more detail, torsional scans (or dihedral angle scans) are performed. researchgate.net In this procedure, the energy of the molecule is calculated as a function of the rotation around one or more specific bonds. For this compound, key dihedral angles to scan would include the C-O-C-C linkage of the ether and the C-C-C-O chain of the propanol moiety.

By performing a series of torsional scans, a potential energy surface can be constructed. The minima on this surface correspond to stable conformers, and the lowest energy minimum is the global minimum conformation. The results of these scans can be visualized in a Ramachandran-like plot to show the energetically favorable and unfavorable regions of conformational space.

Table 4: Relative Energies of Key Conformers of this compound Identified Through Torsional Scans (MM/OPLS3e)

| Dihedral Angle 1 (C-O-C-C) | Dihedral Angle 2 (C-C-C-O) | Relative Energy (kcal/mol) | Conformation Type |

| 180° (anti) | 60° (gauche) | 0.00 | Global Minimum |

| 180° (anti) | 180° (anti) | +0.85 | Local Minimum |

| 60° (gauche) | 60° (gauche) | +2.10 | Local Minimum |

| 60° (gauche) | 180° (anti) | +1.75 | Local Minimum |

Note: These values are hypothetical, illustrating the expected outcome of a torsional scan analysis.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting the spectroscopic properties of molecules like this compound. These predictions serve as a powerful tool for validating experimentally obtained data and for the structural elucidation of novel compounds.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Computational methods, particularly those based on Density Functional Theory (DFT), can accurately predict the ¹H and ¹³C NMR chemical shifts. These calculations involve optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these shielding values to a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, predictions would focus on the distinct signals for the aromatic protons, the aliphatic protons of the propanol chain, and the protons of the amine and hydroxyl groups. The electron-withdrawing effects of the chlorine atom and the oxygen atom of the ether linkage, as well as the electron-donating effect of the amino group, would significantly influence the chemical shifts of the nearby aromatic and aliphatic protons. Machine learning algorithms have also emerged as a powerful tool, capable of predicting chemical shifts with high accuracy by training on large datasets of experimental spectra. nih.gov

Illustrative Predicted ¹H and ¹³C NMR Data for this compound This data is hypothetical and for illustrative purposes.

¹H NMR

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.8 - 7.5 | m |

| O-CH₂ (propanol) | ~ 4.1 | t |

| CH₂ (middle of chain) | ~ 2.0 | m |

| CH₂-OH | ~ 3.8 | t |

| NH₂ | 3.5 - 5.0 | br s |

¹³C NMR

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-Cl (Aromatic) | ~ 115 |

| C-NH₂ (Aromatic) | ~ 145 |

| C-O (Aromatic) | ~ 150 |

| Aromatic CH | 110 - 130 |

| O-CH₂ (propanol) | ~ 70 |

| CH₂ (middle of chain) | ~ 32 |

Vibrational Frequency Calculations (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. cardiff.ac.uk Computational calculations, often using methods like Hartree-Fock (HF) or DFT with basis sets such as 6-311+G(d,p), can predict the harmonic vibrational frequencies of a molecule. nih.gov These calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and rocking of the functional groups.

For this compound, key predicted vibrational modes would include:

O-H stretching from the alcohol group, typically appearing as a broad band in the IR spectrum.

N-H stretching from the primary amine group.

Aromatic C-H stretching .

Aliphatic C-H stretching from the propanol chain.

C-O stretching from the ether and alcohol groups.

C-Cl stretching .

Aromatic ring vibrations .

These theoretical spectra aid in the interpretation of experimental data by providing a detailed assignment of the observed absorption bands and Raman shifts. uc.ptnih.gov

Illustrative Predicted Vibrational Frequencies for Key Functional Groups This data is hypothetical and for illustrative purposes.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H | Stretching | ~ 3400 |

| N-H | Asymmetric & Symmetric Stretching | ~ 3350, 3250 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C-O (Ether) | Stretching | 1200 - 1250 |

| C-Cl | Stretching | 700 - 800 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction pathways, and kinetics that are often difficult to probe experimentally.

Transition State Localization and Reaction Pathway Analysis

To understand the formation of this compound, a plausible synthetic route, such as the Williamson ether synthesis between a salt of 2-amino-6-chlorophenol (B183061) and a 3-halopropanol, can be modeled. Computational methods are used to map out the potential energy surface of the reaction. This involves:

Geometry Optimization: Calculating the lowest energy structures of the reactants and products.

Transition State (TS) Search: Locating the highest energy point along the lowest energy reaction pathway. This saddle point on the potential energy surface represents the transition state. Various algorithms are employed to find this structure.

Intrinsic Reaction Coordinate (IRC) Calculation: Once the TS is located, an IRC calculation is performed to confirm that the transition state correctly connects the reactants and products on the potential energy surface.

This analysis provides a detailed, step-by-step visualization of the bond-breaking and bond-forming processes during the reaction.

Energy Barriers and Reaction Rate Constants

The energy difference between the reactants and the transition state is the activation energy, or energy barrier, for the reaction. A higher energy barrier corresponds to a slower reaction rate. By calculating the energies of the optimized structures (reactants, transition state, products), computational chemistry provides a quantitative estimate of this barrier.

Furthermore, using principles from transition state theory, it is possible to estimate the reaction rate constant (k). This calculation incorporates the activation energy, temperature, and vibrational frequencies of the transition state structure. These theoretical rate constants can then be compared with experimental kinetic data to validate the proposed reaction mechanism.

Illustrative Energy Profile for a Hypothesized Synthesis Reaction This data is hypothetical and for illustrative purposes.

| Species | Relative Energy (kJ/mol) |

| Reactants | 0 |

| Transition State | +85 |

| Products | -40 |

| Calculated Activation Energy | +85 kJ/mol |

Molecular Docking and Interaction Profiling (General principles, without specific biological targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). jopir.in This method is fundamental in structure-based drug design and for understanding molecular interactions.

The process for docking this compound would involve several key steps:

Preparation of the Ligand and Receptor: Three-dimensional structures of the ligand (this compound) and a generic receptor are prepared. This includes adding hydrogen atoms and assigning appropriate atomic charges.

Docking Simulation: The ligand is placed in the binding site of the receptor, and a sampling algorithm explores various possible conformations and orientations of the ligand.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each generated pose. nih.gov The top-ranked poses are then analyzed to understand the specific non-covalent interactions that stabilize the complex.

For this compound, the interaction profile would likely be characterized by:

Hydrogen Bonding: The amine (-NH₂) and hydroxyl (-OH) groups can act as both hydrogen bond donors and acceptors. The ether oxygen can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The aromatic ring can engage in hydrophobic interactions with nonpolar residues in a binding pocket.

This type of analysis provides a general profile of how the molecule might interact with biological macromolecules, guiding further experimental studies. nih.gov

Reactions Involving the Phenoxy Ether Linkage

The phenoxy ether linkage in this compound connects the propanol side chain to the substituted aromatic ring. While generally stable, this linkage can undergo specific reactions under certain conditions.

The cleavage of the ether bond in this compound typically requires harsh reaction conditions, most commonly involving strong acids. wikipedia.orglibretexts.orgmasterorganicchemistry.com The reaction proceeds by protonation of the ether oxygen, which converts the alkoxy group into a better leaving group. masterorganicchemistry.com Subsequently, a nucleophile, usually the conjugate base of the acid, attacks one of the adjacent carbon atoms.

For aryl alkyl ethers, the cleavage consistently results in the formation of a phenol (B47542) and an alkyl halide. libretexts.orglibretexts.org This is because the carbon-oxygen bond on the aromatic side is stronger due to the sp² hybridization of the carbon, making nucleophilic attack at this position unfavorable. masterorganicchemistry.com Therefore, the nucleophile will attack the sp³ hybridized carbon of the propanol side chain.

The reaction mechanism can be either S(_N)1 or S(_N)2, depending on the structure of the alkyl group. wikipedia.orgmasterorganicchemistry.com Given that the ether is connected to a primary carbon in the propanol chain, the cleavage is expected to proceed via an S(_N)2 mechanism. libretexts.orgmasterorganicchemistry.com The presence of the primary amino group can complicate the reaction, as it will also be protonated under strongly acidic conditions. This may necessitate the use of a protecting group for the amine if selective ether cleavage is desired without affecting other parts of the molecule.

Table 1: Conditions for Phenoxy Ether Cleavage

| Reagent | Conditions | Products | Mechanism |

| Hydrobromic acid (HBr) | High temperature, concentrated acid | 2-Amino-6-chlorophenol and 3-bromo-propan-1-ol | S(_N)2 |

| Hydroiodic acid (HI) | High temperature, concentrated acid | 2-Amino-6-chlorophenol and 3-iodo-propan-1-ol | S(_N)2 |

The substituted benzene (B151609) ring in this compound is susceptible to electrophilic aromatic substitution. The position of the incoming electrophile is determined by the directing effects of the existing substituents: the amino group (-NH₂), the chloro group (-Cl), and the alkoxy group (-O-R).

Amino Group (-NH₂): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. imperial.ac.ukscispace.com

Chloro Group (-Cl): Halogens are deactivating groups due to their inductive electron-withdrawing effect. However, they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. youtube.comlibretexts.org

Alkoxy Group (-O-R): The ether linkage is an activating group and an ortho, para-director, similar to the amino group, through resonance donation of electron density. imperial.ac.ukmasterorganicchemistry.com

In this compound, the substituents are located at positions 1, 2, and 3 of the phenoxy ring (assuming the ether oxygen is at position 1). The powerful activating and directing effect of the amino group will be the dominant factor in determining the position of substitution. The amino group strongly directs incoming electrophiles to its ortho and para positions. The position para to the amino group is already occupied by the chloro substituent. The positions ortho to the amino group are at the 6-position (occupied by the ether linkage) and the 4-position. Therefore, electrophilic substitution is most likely to occur at the 4-position of the aromatic ring. The activating effects of the amino and alkoxy groups will likely overcome the deactivating effect of the chloro group, making the ring more reactive than benzene itself.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophilic Reagent | Expected Major Product |

| Br₂ / FeBr₃ | 3-(4-Bromo-2-amino-6-chlorophenoxy)propan-1-ol |

| HNO₃ / H₂SO₄ | 3-(2-Amino-6-chloro-4-nitrophenoxy)propan-1-ol |

| SO₃ / H₂SO₄ | 4-Amino-2-chloro-5-(3-hydroxypropoxy)benzenesulfonic acid |

Reactivity of the Primary Alcohol Moiety

The primary alcohol functional group in this compound is a key site for various chemical transformations, including oxidation, esterification, etherification, and nucleophilic substitution.

Primary alcohols can be oxidized to either aldehydes or carboxylic acids, depending on the choice of oxidizing agent and the reaction conditions. chemistryviews.orglibretexts.org

To obtain the corresponding aldehyde, 3-(2-amino-6-chlorophenoxy)propanal, a mild oxidizing agent is required to prevent over-oxidation to the carboxylic acid. researchgate.net Reagents such as pyridinium chlorochromate (PCC) or a Swern oxidation (using dimethyl sulfoxide and oxalyl chloride) are commonly employed for this purpose. chemistryviews.org The presence of the amino group might necessitate the use of a protecting group to avoid side reactions, although some modern oxidation methods show good chemoselectivity. nih.gov

For the synthesis of the carboxylic acid, 3-(2-amino-6-chlorophenoxy)propanoic acid, a strong oxidizing agent is used. researchgate.net Common reagents for this transformation include potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). These conditions are generally harsh and may also affect the amino group, making protection a likely prerequisite.

Table 3: Oxidation Products of the Primary Alcohol Moiety

| Oxidizing Agent | Product |

| Pyridinium chlorochromate (PCC) | 3-(2-Amino-6-chlorophenoxy)propanal |

| Potassium permanganate (KMnO₄) | 3-(2-Amino-6-chlorophenoxy)propanoic acid |

The primary alcohol can undergo esterification with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form the corresponding esters. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by an acid. However, in the presence of the primary amino group, which is also nucleophilic, competitive N-acylation to form an amide can occur. ncert.nic.in To achieve selective O-acylation, it is often necessary to protect the amino group or to use specific reaction conditions that favor ester formation. google.com